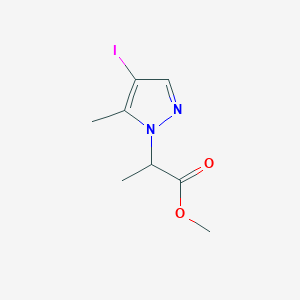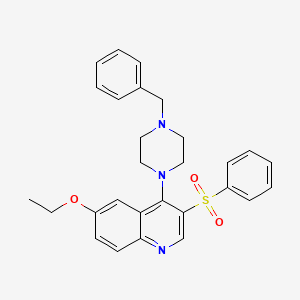
2-Amino-4-(dimethylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(dimethylamino)benzonitrile is an organic compound extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation . The molecular formula of this compound is C9H10N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile core with a dimethylamino group attached. The molecular weight of this compound is 146.1891 .Chemical Reactions Analysis
The compound is known to undergo photoinduced oxidation, producing its radical cation after direct photoexcitation . It also reacts with several excited triplet photosensitizers .Physical and Chemical Properties Analysis
The compound has a molecular weight of 146.1891 . It is a solid at room temperature . The melting point of this compound is between 110-112 degrees Celsius .科学的研究の応用
Dual Fluorescence and Charge Transfer
One of the most notable features of 2-Amino-4-(dimethylamino)benzonitrile and its derivatives is their dual fluorescence property, attributed to the presence of intramolecular charge transfer (ICT) states. Köhn and Hättig (2004) utilized coupled-cluster methods to investigate the ICT state of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), providing insights into the structural dynamics leading to dual fluorescence. This research interprets transient IR and Raman measurements, suggesting a twisted ICT state geometry, distinct from previously assumed symmetric structures (Köhn & Hättig, 2004).
Nonadiabatic Relaxation Dynamics
Kochman et al. (2015) delved into the nonadiabatic relaxation dynamics of DMABN, employing first-principles simulations to uncover the early events following photoexcitation. Their findings highlight a rapid internal conversion from the S2 to the S1 state, challenging previous interpretations of the relaxation mechanism in this system (Kochman et al., 2015).
Theoretical Insights into Luminescence
Gómez et al. (2015) presented a computational study on the luminescent behavior of DMABN in polar solvents, providing theoretical support for the experimental observations of dual fluorescence. This study emphasizes the different behaviors of DMABN compared to its analogs, shedding light on the molecular interactions influencing luminescence (Gómez et al., 2015).
Charge Transfer Dynamics and Femtosecond Spectroscopy
The ultrafast intramolecular charge transfer process of DMABN has been probed using femtosecond spectroscopy by Rhinehart et al. (2012). Their study provides detailed insights into the vibrational dynamics accompanying the charge transfer, contributing to a deeper understanding of the molecular mechanisms underlying dual fluorescence (Rhinehart et al., 2012).
Corrosion Inhibition
Beyond fluorescence and charge transfer studies, derivatives of this compound have found applications in materials science, such as corrosion inhibition for metals. Chaouiki et al. (2018) explored the efficiency of benzonitrile derivatives in preventing corrosion of mild steel in acidic environments, demonstrating the potential of these compounds in extending the lifespan of metal components (Chaouiki et al., 2018).
作用機序
Safety and Hazards
While specific safety and hazard information for 2-Amino-4-(dimethylamino)benzonitrile is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .
将来の方向性
Research is ongoing into the properties and potential applications of 2-Amino-4-(dimethylamino)benzonitrile. For example, a recent study used laser flash photolysis to investigate the photoinduced, aqueous phase one-electron oxidation of the compound . This research could lead to new insights into the photophysical properties of the compound and its potential uses.
特性
IUPAC Name |
2-amino-4-(dimethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSHGMMTXAGGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2865956.png)




![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)



![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)
